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Introduction
Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester that plays a

significant role in the flavor and fragrance industry. Its characteristic fruity and waxy aroma

profile makes it a valuable component in the formulation of a wide array of flavors, particularly

those mimicking fruits such as apple, pear, and grape. This technical guide provides an in-

depth overview of the chemical properties, sensory profile, applications, and analytical

methodologies related to ethyl nonanoate for professionals in research, development, and

quality control.

Chemical and Physical Properties
Ethyl nonanoate is a colorless liquid with a distinct odor. Its fundamental physical and

chemical characteristics are crucial for its application in flavor formulations, influencing its

solubility, volatility, and stability. A summary of these properties is presented in Table 1.
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Property Value

Synonyms
Ethyl pelargonate, Wine ether, Nonanoic acid,

ethyl ester

CAS Number 123-29-5

Molecular Formula C11H22O2

Molecular Weight 186.29 g/mol

Boiling Point 227 °C (at 760 mmHg)

Density 0.866 g/mL at 25 °C

Refractive Index 1.422 at 20 °C

Solubility
Practically insoluble in water; soluble in alcohol

and propylene glycol

Purity Grades Typically available in 98% and 99% purity

Sensory Profile and Natural Occurrence
The sensory characteristics of ethyl nonanoate are its most defining feature for the flavor

industry. It is described as having a fruity, waxy, and slightly fatty odor, often with notes of

cognac, grape, and pear.[1] Its taste profile at a concentration of 5.0 ppm is characterized as

fruity, estry, green, waxy, and fatty with nuances of banana and tropical fruits.

Ethyl nonanoate is a naturally occurring compound found in a variety of fruits, beverages, and

other food products. Its presence contributes to the characteristic aroma of these items. Table 2

lists some of the natural sources of ethyl nonanoate.
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Food/Beverage

Apple

Banana

Pear

Plum

Pineapple

Grapes

Wine

Beer

Cognac

Rum

Whiskey

Parmesan cheese

Milk

Applications in the Flavor Industry
Ethyl nonanoate is a versatile flavor ingredient used to impart or enhance fruity and waxy

notes in a wide range of food and beverage products.[2] It is particularly effective in the

creation of artificial fruit flavors.

Food and Beverage Applications
Common applications of ethyl nonanoate in the food and beverage industry include:

Beverages: Alcoholic beverages such as wine, whiskey, and cognac, as well as non-

alcoholic fruit-flavored drinks.[3]

Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.
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Baked Goods: Fruit-flavored pastries, cakes, and cookies.

Dairy Products: Ice cream and yogurt with fruit flavors.

The typical usage level for ethyl nonanoate in these applications ranges from 4 to 20 ppm.[3]

Flavor Creation Workflow
The process of incorporating ethyl nonanoate into a flavor formulation involves several key

steps, from conceptualization to final product application.

Flavor Profile
Concept

Formulation with
Ethyl Nonanoate

 Ingredient Selection Sensory Evaluation Benchtop Tasting Application in
Food Matrix

 Scale-up Quality Control

 Final Product
Analysis

Click to download full resolution via product page

Caption: A simplified workflow for creating a flavor incorporating ethyl nonanoate.

Experimental Protocols
Quantitative Analysis by Headspace Solid-Phase
Microextraction Gas Chromatography-Mass
Spectrometry (HS-SPME-GC-MS)
This method is commonly used for the determination of ethyl nonanoate in complex matrices

like wine.

1. Sample Preparation (HS-SPME):

Objective: To extract and concentrate volatile compounds, including ethyl nonanoate, from

the sample matrix.

Apparatus:

20 mL headspace vials with PTFE/silicone septa

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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Heater/stirrer or water bath

Procedure:

Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote

the release of volatile compounds.

If quantitative analysis is required, add a known amount of an appropriate internal

standard.

Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature

(e.g., 40°C).

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30

minutes) at the set temperature.

Retract the fiber and immediately introduce it into the GC injection port for thermal

desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Objective: To separate, identify, and quantify the extracted volatile compounds.

Instrumentation:

Gas chromatograph equipped with a mass selective detector (MSD).

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).

Typical GC Parameters:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
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Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes

Ramp 1: Increase to 150 °C at a rate of 5 °C/min

Ramp 2: Increase to 230 °C at a rate of 10 °C/min, hold for 5 minutes

Typical MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 35-350

Ion Source Temperature: 230 °C

Transfer Line Temperature: 280 °C

Data Analysis: Identification of ethyl nonanoate is based on its retention time and

comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is

performed by integrating the peak area and comparing it to a calibration curve of the internal

standard.

Sensory Evaluation Protocol: Triangle Test for a
Flavored Beverage

Objective: To determine if a perceptible difference exists between a standard beverage and a

beverage flavored with ethyl nonanoate.

Panelists: A panel of at least 15-20 trained sensory assessors.

Sample Preparation:

Prepare a base beverage (e.g., sweetened carbonated water).

Prepare a test sample by adding a specific concentration of ethyl nonanoate (e.g., 10

ppm) to the base beverage.
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Present three coded samples to each panelist: two of the base beverage and one of the

test sample, or two of the test sample and one of the base beverage. The order of

presentation should be randomized.

Procedure:

Panelists are instructed to taste each sample from left to right.

They are asked to identify the sample that is different from the other two.

A forced-choice method is used; panelists must make a selection.

Data Analysis: The number of correct identifications is counted. Statistical tables for the

triangle test are used to determine if the number of correct judgments is significant at a given

confidence level (e.g., p < 0.05).

Panelist Selection
& Training

Sample Preparation
(Control & Test)

Triangle Test
Presentation

Data Collection
(Forced Choice)

Statistical Analysis
(Significance Testing)

Click to download full resolution via product page

Caption: Workflow for a triangle test sensory evaluation.

Regulatory and Safety Information
Ethyl nonanoate is recognized as a safe flavoring ingredient by major regulatory bodies.

FDA: Ethyl nonanoate is listed in the Code of Federal Regulations (CFR) Title 21, Section

172.515 as a synthetic flavoring substance permitted for direct addition to food for human

consumption.[4]

FEMA: The Flavor and Extract Manufacturers Association (FEMA) has designated ethyl
nonanoate as Generally Recognized as Safe (GRAS), with the FEMA number 2447.[5]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated

ethyl nonanoate and concluded that there is "no safety concern at current levels of intake
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when used as a flavouring agent.".[1][2] An Acceptable Daily Intake (ADI) of 0-2.5 mg/kg of

body weight was established in 1979 and maintained in subsequent evaluations.[1][2]

A summary of the key regulatory identifiers for ethyl nonanoate is provided in Table 3.

Regulatory Body/Identifier Value/Status

CAS Number 123-29-5

FEMA Number 2447

FDA Regulation 21 CFR 172.515

JECFA Number 34

CoE Number 388

Flavis Number 09.107

Conclusion
Ethyl nonanoate is a well-characterized and widely used flavor ingredient with a favorable

safety profile. Its distinct fruity and waxy sensory characteristics make it an essential

component in the creation of a diverse range of fruit flavors for the food and beverage industry.

A thorough understanding of its chemical properties, analytical methodologies for its

quantification, and appropriate sensory evaluation techniques are critical for its effective and

consistent application in flavor development. The information provided in this guide serves as a

comprehensive resource for professionals engaged in the science of flavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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